1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound with the molecular formula C13H12FNO2 and a molecular weight of 233.242 g/mol This compound is characterized by the presence of a fluorobenzoyl group attached to an azetidine ring, which is further connected to a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one typically involves the acylation of azetidine derivatives with 4-fluorobenzoyl chloride, followed by the introduction of the prop-2-en-1-one group. The reaction conditions often include the use of a base such as triethylamine to facilitate the acylation process. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antiproliferative and tubulin-destabilizing effects, making it a candidate for cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By destabilizing tubulin, the compound can inhibit cell proliferation, making it a potential anticancer agent. The pathways involved include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Isocombretastatin: Similar in its tubulin-destabilizing effects but has issues with water solubility and cis/trans isomerization.
Dihydronaphthalene OXi6196: Comparable biological activity but different structural features.
Phenstatin: Similar antiproliferative properties but different chemical structure.
Chalcones: Share some biological activities but differ in their chemical framework.
Uniqueness
1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one is unique due to its specific combination of a fluorobenzoyl group and an azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-2-12(16)15-7-10(8-15)13(17)9-3-5-11(14)6-4-9/h2-6,10H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYMKGNNDSZOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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